molecular formula C18H14N2O4 B13837841 2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione

2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione

Cat. No.: B13837841
M. Wt: 322.3 g/mol
InChI Key: BOMKMJRWEMNICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione is a complex organic compound that serves as an intermediate in the synthesis of various bioactive molecules. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-c][1,4]oxazine ring fused with an isoindoline-1,3-dione moiety. It is used in the synthesis of Peramine, a naturally occurring pyrrolopyrazine alkaloid produced by endophytes that protect grass against grazing by mammals and insects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione typically involves multiple steps. One common method includes the 1,3-dipolar cycloaddition of 1H-pyrrole-2,3-diones to azomethine ylides generated in situ by the condensation of L-proline and arylcarbaldehydes . This reaction proceeds regio- and diastereoselectively to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including alkaloids like Peramine.

    Medicine: It may be used in the development of new pharmaceuticals due to its unique structural properties.

    Industry: The compound can be utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that similar compounds can interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities, including antimicrobial and antitumor properties.

    Indole derivatives: These compounds are prevalent in natural products and drugs, showing significant biological activities.

Uniqueness

What sets 2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione apart is its unique combination of the pyrrolo[2,1-c][1,4]oxazine ring with the isoindoline-1,3-dione moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

2-[3-(1-oxopyrrolo[2,1-c][1,4]oxazin-3-yl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C18H14N2O4/c21-16-13-6-1-2-7-14(13)17(22)20(16)10-3-5-12-11-19-9-4-8-15(19)18(23)24-12/h1-2,4,6-9,11H,3,5,10H2

InChI Key

BOMKMJRWEMNICU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN4C=CC=C4C(=O)O3

Origin of Product

United States

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